Welcome to the BenchChem Online Store!
molecular formula C12H11NO3 B1581346 Ethyl 5-phenylisoxazole-3-carboxylate CAS No. 7063-99-2

Ethyl 5-phenylisoxazole-3-carboxylate

Cat. No. B1581346
M. Wt: 217.22 g/mol
InChI Key: DSUXKYCDKKYGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08399451B2

Procedure details

To a mixture of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (3.03 g, 20 mmol) and ethynylbenzene (4.39 mL, 40 mmol) in ether (80 mL) at room temperature was added a solution of triethylamine (5.58 mL, 40 0 mmol) in ether (20 mL) dropwise over 60 minutes. The reaction mixture was stirred for 2 h at room temperature. The reaction mixture was filtered, and the filtrate was concentrated to a yellow oil which was purified by flash silica gel chromatography using a mixture of ethyl acetate in hexane (0-12%) to afford ethyl 5-phenylisoxazole-3-carboxylate (3.06 g, 14.09 mmol, 70% yield) as a white solid. The compound had an HPLC retention time=2.99 minutes (YMC-Combi 4.6×50 mm S-5 ODS column) eluting with 10-90% aqueous methanol +0.2% phosphoric acid over a 4 minute gradient. MS:(M+H)=218.12. 1H NMR (400 MHz, CDCl3) δ ppm 1.45 (t, J=7.3 Hz, 3H), 4.48 (q, J=7.3, 2H), 6.93 (s, 1H), 7.45-7.53 (m, 3H), and 7.77-7.85 (m, 2H).
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
4.39 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5.58 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl/[C:2](=[N:8]\[OH:9])/[C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)#[CH:11]>CCOCC.C(N(CC)CC)C>[C:12]1([C:10]2[O:9][N:8]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH:11]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
3.03 g
Type
reactant
Smiles
Cl\C(\C(=O)OCC)=N/O
Name
Quantity
4.39 mL
Type
reactant
Smiles
C(#C)C1=CC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
5.58 mL
Type
catalyst
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash silica gel chromatography
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate in hexane (0-12%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(=NO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.09 mmol
AMOUNT: MASS 3.06 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.